2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE
Overview
Description
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Thioether Formation: The triazole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, or antibacterial agent due to its triazole moiety.
Pharmaceuticals: The compound is explored for its potential use in drug development and formulation.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.
Thioether Compounds: Compounds with similar thioether linkages, such as thioethers used in organic synthesis and pharmaceuticals.
Uniqueness
2-[(5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-{2,4-DIMETHYL-3-[(METHYLSULFONYL)AMINO]BENZYL}ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other triazole or thioether compounds.
Properties
IUPAC Name |
2-[(5-anilino-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[[3-(methanesulfonamido)-2,4-dimethylphenyl]methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O3S2/c1-18-14-15-20(19(2)24(18)31-37(3,34)35)16-27-23(33)17-36-26-30-29-25(28-21-10-6-4-7-11-21)32(26)22-12-8-5-9-13-22/h4-15,31H,16-17H2,1-3H3,(H,27,33)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQRMXYVYXQVSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)NC4=CC=CC=C4)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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